- An effective one-pot conversion of acid chlorides to aldehydes and ketonesTetrahedron Letters, 2013, 54(24), 3199-3203,
Cas no 942-92-7 (Caprophenone)

Caprophenone structure
商品名:Caprophenone
Caprophenone 化学的及び物理的性質
名前と識別子
-
- Hexanophenone
- n-Amyl phenyl ketone~Phenyl n-pentyl ketone
- Amyl phenyl ketone
- n-Hexanophenone
- n-Hexanophenoneneat
- 1-phenyl-1-hexanon
- 1-Phenyl-1-hexanone
- 1-phenyl-1-hexaphenone
- 1-phenyl-hexan-1-one
- CAPROPHENONE
- cyclobutylphenyl ketone
- Hexaphenone
- n-pentyl phenyl ketone
- pentyl phenyl ketone
- phenyl pentyl ketone
- 1-Benzoylpentane
- NSC 8480
- 1-phenylhexan-1-one
- 1-Hexanone, 1-phenyl-
- 4-ethylbutyrophenone
- MAHPVQDVMLWUAG-UHFFFAOYSA-N
- Hexanophenone, 98%
- Q63409590
- NSC8480
- n-Amylphenyl ketone
- n-Amyl phenyl ketone
- Hexanophenone, 99%
- HEXANO PHENONE
- Hexanophenone, >=99%
- 1-Phenyl-1-hexanone (ACI)
- Hexanophenone (6CI, 8CI)
- Caprophenone
-
- MDL: MFCD00009512
- インチ: 1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3
- InChIKey: MAHPVQDVMLWUAG-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCCC)C1C=CC=CC=1
- BRN: 1908667
計算された属性
- せいみつぶんしりょう: 176.12000
- どういたいしつりょう: 176.120115130 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- ひょうめんでんか: 0
- 互変異性体の数: 2
- ぶんしりょう: 176.25
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.958 g/mL at 25 °C(lit.)
- ゆうかいてん: 25-26 °C (lit.)
- ふってん: 265 °C(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.5105(lit.)
- ようかいど: 極微溶性(0.11 g/l)(25ºC)、
- PSA: 17.07000
- LogP: 3.44960
- ようかいせい: 未確定
Caprophenone セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H316-H320
- 警告文: P264-P305+P351+P338+P337+P313-P332+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- TSCA:Yes
- リスク用語:R36/37/38
Caprophenone 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Caprophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QU898-5g |
Caprophenone |
942-92-7 | 98.0%(GC) | 5g |
¥114.4 | 2023-09-02 | |
Enamine | EN300-21120-0.05g |
1-phenylhexan-1-one |
942-92-7 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
abcr | AB117027-500 g |
n-Hexanophenone, 98%; . |
942-92-7 | 98% | 500 g |
€686.10 | 2023-07-20 | |
Ambeed | A662968-500g |
Hexanophenone |
942-92-7 | 98% | 500g |
$275.0 | 2024-04-15 | |
TRC | C242230-10g |
Caprophenone |
942-92-7 | 10g |
$ 92.00 | 2023-09-08 | ||
Ambeed | A662968-5g |
Hexanophenone |
942-92-7 | 98% | 5g |
$18.0 | 2024-04-15 | |
TRC | C242230-5g |
Caprophenone |
942-92-7 | 5g |
$ 58.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H12455-25G |
Caprophenone |
942-92-7 | 25g |
¥784.07 | 2023-11-05 | ||
Apollo Scientific | OR937978-100g |
Hexanophenone |
942-92-7 | 98% | 100g |
£122.00 | 2025-02-20 | |
Apollo Scientific | OR937978-5g |
Hexanophenone |
942-92-7 | 98% | 5g |
£27.00 | 2025-02-20 |
Caprophenone 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Morpholine , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0 °C; 3 h, 0 °C
1.2 0 °C; 10 min, 0 °C
1.3 Solvents: Hexane ; 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 0 °C; 10 min, 0 °C
1.3 Solvents: Hexane ; 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Catalysts: Cesium acetate ; 10 min, rt
1.3 Solvents: Tetrahydrofuran ; 15 h, 70 °C
1.2 Catalysts: Cesium acetate ; 10 min, rt
1.3 Solvents: Tetrahydrofuran ; 15 h, 70 °C
リファレンス
- Rhodium-Catalyzed Remote Isomerization of Alkenyl Alcohols to KetonesOrganic Letters, 2020, 22(4), 1265-1269,
ごうせいかいろ 3
はんのうじょうけん
1.1 Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran , 1,4-Dioxane ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Cobalt Bromide-Catalyzed Negishi-Type Cross-Coupling of AmidesOrganic Letters, 2022, 24(14), 2778-2782,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Iridium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5-η)… Solvents: 2-Methyl-2-butanol ; 12 h, 125 °C
リファレンス
- Direct couplings of secondary alcohols with primary alkenyl alcohols to α-alkylated ketones via a tandem transfer hydrogenation/hydrogen autotransfer process catalyzed by a metal-ligand bifunctional iridium catalystJournal of Catalysis, 2022, 413, 365-373,
ごうせいかいろ 5
はんのうじょうけん
1.1 Catalysts: Ethyl 2-mercaptopropionate , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ; 3 h, rt
リファレンス
- Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form CarbonylsOrganic Letters, 2023, 25(29), 5486-5491,
ごうせいかいろ 6
はんのうじょうけん
1.1 Catalysts: Palladium diacetate , Tris(2-methoxyphenyl)phosphine Solvents: Tetrahydrofuran , Water ; 16 h, 60 °C
1.2 Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
リファレンス
- Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids activated in situ by pivalic anhydrideEuropean Journal of Organic Chemistry, 2002, (19), 3254-3267,
ごうせいかいろ 7
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium diacetate , 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: 1,2-Dimethoxyethane , Trifluoromethanesulfonic acid , Water ; 12 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
リファレンス
- Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketonesNew Journal of Chemistry, 2015, 39(11), 8763-8770,
ごうせいかいろ 9
ごうせいかいろ 10
はんのうじょうけん
1.1 Catalysts: Triphenylphosphine , 2920169-35-1 (reaction product with iron oxide) Solvents: 1,4-Dioxane ; 5 h, 50 °C
リファレンス
- Preparation and characterization of a magnetic catalyst for coupling reactionsJournal of Coordination Chemistry, 2023, 76(3-4), 467-478,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Oxygen Catalysts: Vanadyl sulfate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Water ; 120 h, 90 °C
リファレンス
- Vanadium-catalyzed green oxidation of benzylic alcohols in water under air atmosphereTetrahedron, 2014, 70(14), 2431-2438,
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene ; 17 h, 110 °C
リファレンス
- Direct β-Alkylation of Secondary Alcohols with Primary Alcohols Catalyzed by a CpIr ComplexOrganic Letters, 2005, 7(18), 4017-4019,
ごうせいかいろ 15
はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: 1,4-Dioxane ; 30 min, rt
1.2 Reagents: Water ; rt; 60 h, 95 °C
1.2 Reagents: Water ; rt; 60 h, 95 °C
リファレンス
- Regioselective Hydration of Alkynes by Iron(III) Lewis/Bronsted CatalysisChemistry - A European Journal, 2012, 18(35), 11107-11114,
ごうせいかいろ 16
はんのうじょうけん
1.1 Catalysts: Cesium carbonate , (OC-6-42)-Bromodicarbonyl[N,N′-(6-phenyl-1,3,5-triazine-2,4-diyl-κN3)bis[P,P-bis… Solvents: 2-Methyl-2-butanol ; 24 h, 140 °C
リファレンス
- Manganese(I)-Catalyzed Cross-Coupling of Ketones and Secondary Alcohols with Primary AlcoholsACS Omega, 2019, 4(6), 10741-10754,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Water ; 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Water ; 0 °C
リファレンス
- Cathinone derivatives, pharmaceutical formulations, and methods, United States, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Catalysts: Gallium nitride Solvents: Heptane ; 4 h, 90 °C
リファレンス
- Facile Synthesis of Crystalline Nanoporous GaN Templated by Nitrogen Enriched Mesoporous Carbon Nitride for Friedel-Crafts ReactionChemistrySelect, 2016, 1(19), 6062-6068,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: Methanol , Water ; rt; rt → 0 °C; 3 h, rt
リファレンス
- Oxidative deprotection of 1,3-dithiane group using NaClO2 and NaH2PO4 in aqueous methanolSynlett, 2004, (10), 1686-1690,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Oxygen , Dibutylchlorogermane Catalysts: Triethylborane Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C → rt
リファレンス
- Synthetic radical reactions using dibutylchlorogermane and dibutylethoxygermane as radical mediatorsSynlett, 2005, (20), 3151-3153,
Caprophenone Raw materials
- Hexanoic acid,2-cyano-, ethyl ester
- Hexanoic anhydride
- Phenylboronic acid
- 1,3-Dithiane, 2-pentyl-2-phenyl-
- 2-Bromoacetophenone
- 2,6-Piperidinedione, 1-benzoyl-
- Hexanoic acid, 2-pyridinyl ester
- phenyllithium
- 1-Phenyl-1-hexyne
- Benzenemethanol, α-(1E)-1-penten-1-yl-
- 1-Hexanone, 6-bromo-1-phenyl-
- Acetophenone
- Zinc, bromopentyl-
- 1-Butanol
- 3-Buten-1-ol
- 1-Phenyl-1-hexanol
Caprophenone Preparation Products
Caprophenone サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:942-92-7)Caprophenone
注文番号:A1207531
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 03:47
価格 ($):248.0
Caprophenone 関連文献
-
Manly Callewaert,Jeff Op De Beeck,Katsuyuki Maeno,Sertan Sukas,Hugo Thienpont,Heidi Ottevaere,Han Gardeniers,Gert Desmet,Wim De Malsche Analyst 2014 139 618
-
Javier Francos,Lucía Menéndez-Rodríguez,Eder Tomás-Mendivil,Pascale Crochet,Victorio Cadierno RSC Adv. 2016 6 39044
-
3. Rhodium promoted isomerisation of allylic alkoxides: a new method for enolate anion formationLewis J. Gazzard,William B. Motherwell,David A. Sandham J. Chem. Soc. Perkin Trans. 1 1999 979
-
Christoph R. Müller,María Pérez-Sánchez,Pablo Domínguez de María Org. Biomol. Chem. 2013 11 2000
-
Yong-Kyun Sim,Hyejeong Lee,Jung-Woo Park,Dong-Su Kim,Chul-Ho Jun Chem. Commun. 2012 48 11787
-
Md Yousuf,Tuluma Das,Susanta Adhikari New J. Chem. 2015 39 8763
-
7. 206. The decomposition of 1-phenylcyclohexyl peroxidesD. H. Hey,C. J. M. Stirling,Gareth H. Williams J. Chem. Soc. 1957 1054
-
Joselito P. Quirino,Faustino M. Tarongoy Green Chem. 2018 20 2486
-
9. The stereocontrolled Horner-Wittig reaction: synthesis of disubstituted alkenesAntony D. Buss,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1985 2307
-
Jin-Ming Zheng,Yi-Fei Li,Yi-Xiang Pan,Xiao-Dong Hu,Xiao-Xia Ye,Ren-Hao Li Green Chem. 2023 25 3016
942-92-7 (Caprophenone) 関連製品
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- 120-46-7(Dibenzoylmethane)
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- 1671-77-8(4’-Methylvalerophenone)
- 1009-14-9(Valerophenone)
- 495-71-6(1,2-Dibenzoylethane)
- 27465-51-6(1-(4-Ethylphenyl)propan-1-one)
- 51772-30-6(3'-Methylpropiophenone)
- 495-40-9(N-Butyrophenone)
- 5337-93-9(4-Methylpropiophenone)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
(CAS:942-92-7)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:942-92-7)Hexanophenone

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ